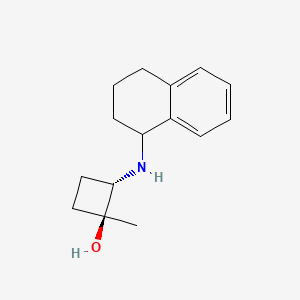![molecular formula C18H16N2O5S B2904114 N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-34-1](/img/structure/B2904114.png)
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, also known as ADP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide exerts its effects by inhibiting the activity of enzymes involved in the inflammatory response. Specifically, it binds to the active site of cyclooxygenase-2 and lipoxygenase, preventing the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. This results in a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of nuclear factor kappa B, and increase the activity of antioxidant enzymes. Additionally, N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has several advantages for use in lab experiments. It is stable under a range of conditions and can be easily synthesized. Additionally, it exhibits potent anti-inflammatory and antioxidant properties, making it a useful tool for studying these processes. However, N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in certain experimental settings. Additionally, it has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide. One potential avenue is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Additionally, more research is needed to understand the mechanisms underlying its anti-inflammatory and antioxidant effects. Finally, studies are needed to determine the safety and efficacy of N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide in vivo, which will be critical for its potential use in clinical settings.
合成法
The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide involves the reaction of 4-acetylphenyl isothiocyanate and 2,3-dioxo-1,2,3,4-tetrahydrobenzo[d]isothiazole in the presence of a base. The resulting product is then subjected to acetylation to yield N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide.
科学的研究の応用
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-11(17(22)19-14-9-7-13(8-10-14)12(2)21)20-18(23)15-5-3-4-6-16(15)26(20,24)25/h3-11H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBNXYLHYAYRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2904033.png)
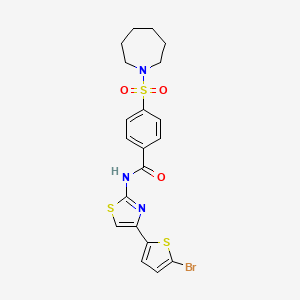
![Pentyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B2904035.png)
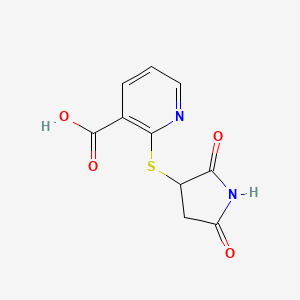
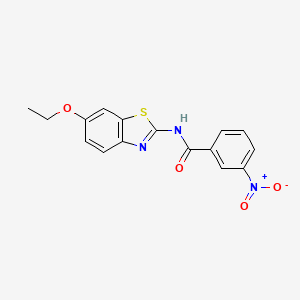
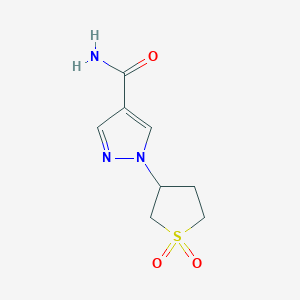
![5-Azaspiro[2.5]octan-6-ylmethanol](/img/structure/B2904043.png)
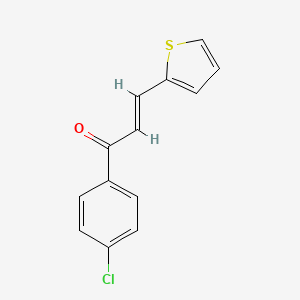
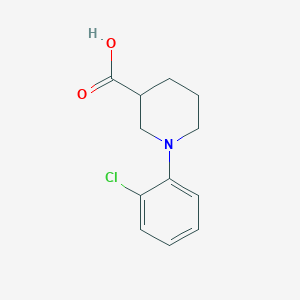
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2904050.png)

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate;hydrochloride](/img/structure/B2904052.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2904053.png)
